molecular formula C27H26N2O5 B11406109 2-(3-methoxypropyl)-6,7-dimethyl-1'-(prop-2-en-1-yl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

2-(3-methoxypropyl)-6,7-dimethyl-1'-(prop-2-en-1-yl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

Cat. No.: B11406109
M. Wt: 458.5 g/mol
InChI Key: PUVRZKVPRYAFBE-UHFFFAOYSA-N
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Description

2-(3-METHOXYPROPYL)-6,7-DIMETHYL-1’-(PROP-2-EN-1-YL)-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE is a complex organic compound with a unique spiro structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHOXYPROPYL)-6,7-DIMETHYL-1’-(PROP-2-EN-1-YL)-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE typically involves multicomponent reactions (MCRs). These reactions are advantageous due to their efficiency and ability to form complex molecules in a single step. For instance, a one-pot three-component reaction involving ethyl(E)-3-(4-arylamino) acrylates, 2,2-dihydroxy-1-arylethan-1-ones, and malononitrile can be used to synthesize polysubstituted pyrrole derivatives .

Industrial Production Methods

Industrial production of such complex compounds often relies on scalable synthetic routes that minimize the use of hazardous solvents and maximize yield. Techniques such as continuous flow chemistry and microwave-assisted synthesis are employed to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(3-METHOXYPROPYL)-6,7-DIMETHYL-1’-(PROP-2-EN-1-YL)-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

2-(3-METHOXYPROPYL)-6,7-DIMETHYL-1’-(PROP-2-EN-1-YL)-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-METHOXYPROPYL)-6,7-DIMETHYL-1’-(PROP-2-EN-1-YL)-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3-METHOXYPROPYL)-6,7-DIMETHYL-1’-(PROP-2-EN-1-YL)-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE apart is its spiro structure, which imparts unique chemical and biological properties. This structural feature allows for greater stability and specificity in its interactions with molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C27H26N2O5

Molecular Weight

458.5 g/mol

IUPAC Name

2-(3-methoxypropyl)-6,7-dimethyl-1'-prop-2-enylspiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione

InChI

InChI=1S/C27H26N2O5/c1-5-11-28-20-10-7-6-9-19(20)27(26(28)32)22-23(30)18-14-16(2)17(3)15-21(18)34-24(22)25(31)29(27)12-8-13-33-4/h5-7,9-10,14-15H,1,8,11-13H2,2-4H3

InChI Key

PUVRZKVPRYAFBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C4(C5=CC=CC=C5N(C4=O)CC=C)N(C3=O)CCCOC

Origin of Product

United States

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